8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Description
The compound 8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, a tricyclic scaffold combining pyrazole and quinoline moieties. This structure features:
- A methoxy group at position 8 of the quinoline ring.
- A 2-methoxybenzyl substituent at position 4.
- A phenyl group at position 3.
Pyrazolo[4,3-c]quinolines are pharmacologically significant, with documented roles as anti-inflammatory agents, benzodiazepine receptor ligands, and gamma-secretase inhibitors .
Properties
IUPAC Name |
8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-29-19-12-13-22-20(14-19)25-21(24(26-27-25)17-8-4-3-5-9-17)16-28(22)15-18-10-6-7-11-23(18)30-2/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEILTNRFKFGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or proteins, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
The structural and functional differences between the target compound and its analogs are critical in understanding their pharmacological profiles. Below is a comparative analysis based on substituents, physicochemical properties, and biological activities.
Substituent Variations and Physicochemical Properties
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | XLogP3<sup>†</sup> | Key Structural Differences |
|---|---|---|---|---|---|
| Target Compound | 8-OCH3, 5-(2-OCH3-benzyl), 3-Ph | C27H23N3O2 | ~421.5 | ~4.2 (estimated) | Two methoxy groups enhance polarity. |
| 8-Methyl-5-(4-methylbenzyl)-3-phenyl analog (Ev1) | 8-CH3, 5-(4-CH3-benzyl), 3-Ph | C25H21N3 | 363.46 | ~5.0 (estimated) | Methyl groups increase lipophilicity. |
| 8-Fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl) analog (Ev11) | 8-F, 3-(4-F-Ph), 5-(2-OCH3-benzyl) | C24H18F2N3O | 401.4 | 4.4 | Fluorine atoms enhance electronegativity and metabolic resistance. |
| 8-Ethoxy-5-(2-methoxybenzyl)-3-(4-methylphenyl) analog (Ev13) | 8-OCH2CH3, 5-(2-OCH3-benzyl), 3-(4-CH3-Ph) | C28H27N3O2 | 423.5 | 4.9 | Ethoxy group increases lipophilicity. |
| 7,8-Dimethoxy-5-(4-methoxybenzyl)-3-phenyl analog (Ev16) | 7,8-di-OCH3, 5-(4-OCH3-benzyl), 3-Ph | C26H23N3O3 | 425.49 | ~3.8 (estimated) | Three methoxy groups maximize polarity. |
<sup>†</sup>XLogP3: Calculated partition coefficient (logP) indicating lipophilicity.
Key Trends :
- Methoxy vs. Methyl/Ethoxy : Methoxy groups reduce lipophilicity (lower XLogP3) compared to methyl or ethoxy substituents, improving aqueous solubility .
- Fluorine Substitution : Fluorinated analogs (e.g., Ev11) exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
- Multiple Methoxy Groups : Compounds like Ev16 (three methoxy groups) are more polar but may face challenges in membrane permeability .
Activity Insights :
- Methoxy Groups : The target compound’s methoxy groups may mimic ELND006’s sulfonyl groups in interacting with hydrophobic enzyme pockets, though with reduced potency .
- Anti-Inflammatory Effects: Methoxy and benzyl groups in Ev8 analogs contribute to NO inhibition, a pathway the target compound may share .
Biological Activity
The compound 8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline represents a novel class of pyrazoloquinoline derivatives, which have garnered attention due to their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. The synthetic pathway often includes:
- Formation of the Pyrazole Core : This is achieved through the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
- Substitution Reactions : The introduction of methoxy and phenyl groups is performed using electrophilic aromatic substitution techniques.
Anticancer Activity
Recent studies have shown that pyrazoloquinoline derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated against various cancer cell lines, including:
- HCT116 (Colorectal Cancer)
- MCF7 (Breast Cancer)
- A549 (Lung Cancer)
In vitro assays demonstrated that this compound effectively inhibits cell proliferation and induces apoptosis. The mechanism appears to involve:
- Cell Cycle Arrest : The compound has been reported to block the cell cycle at the G2/M phase.
- Mitochondrial Dysfunction : It decreases mitochondrial membrane potential, leading to apoptotic cell death.
Table 1 summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 15.0 | G2/M phase arrest, apoptosis induction |
| MCF7 | 12.5 | Mitochondrial dysfunction |
| A549 | 18.0 | PI3K/AKT/mTOR pathway inhibition |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Preliminary results indicated that it exhibits activity against a range of bacterial strains, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics.
Table 2 provides an overview of antimicrobial activity:
| Bacterial Strain | MIC (µg/mL) | Effectiveness |
|---|---|---|
| MRSA | 4 | Strong bactericidal effect |
| E. coli | 8 | Moderate activity |
| S. aureus | 6 | Effective against biofilm formation |
Case Studies
- Study on Colorectal Cancer : A research study evaluated the effects of the compound on HCT116 cells and found that it not only inhibited cell growth but also induced apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax.
- Antimicrobial Study : In another study focusing on its antimicrobial properties, the compound demonstrated significant bactericidal activity against MRSA biofilms with MBEC values as low as 1 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
